L-Fuculose 1-phosphate

Description

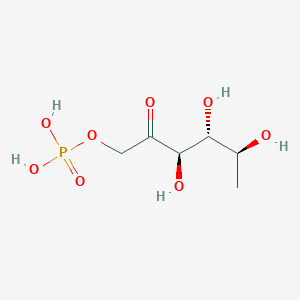

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13O8P |

|---|---|

Molecular Weight |

244.14 g/mol |

IUPAC Name |

[(3R,4R,5S)-3,4,5-trihydroxy-2-oxohexyl] dihydrogen phosphate |

InChI |

InChI=1S/C6H13O8P/c1-3(7)5(9)6(10)4(8)2-14-15(11,12)13/h3,5-7,9-10H,2H2,1H3,(H2,11,12,13)/t3-,5+,6-/m0/s1 |

InChI Key |

KNYGWWDTPGSEPD-LFRDXLMFSA-N |

SMILES |

CC(C(C(C(=O)COP(=O)(O)O)O)O)O |

Isomeric SMILES |

C[C@@H]([C@H]([C@H](C(=O)COP(=O)(O)O)O)O)O |

Canonical SMILES |

CC(C(C(C(=O)COP(=O)(O)O)O)O)O |

Origin of Product |

United States |

Metabolic Pathways Involving L Fuculose 1 Phosphate

L-Fucose Catabolism and Dissimilation Pathways

The breakdown of L-fucose in many bacteria, including Escherichia coli, proceeds through a well-defined pathway involving a series of enzymatic reactions. rcsb.orgresearchgate.net This process allows the organism to utilize L-fucose as a source of carbon and energy. asm.org The initial steps of this pathway lead to the formation of L-fuculose 1-phosphate. rcsb.orgresearchgate.net

L-Fucose Isomerization to L-Fuculose

The first step in L-fucose catabolism is the isomerization of the aldose sugar L-fucose to the ketose sugar L-fuculose. uniprot.orgmdpi.com This reversible reaction is catalyzed by the enzyme L-fucose isomerase (FucI). uniprot.orgmdpi.com In addition to its primary role with L-fucose, this enzyme can also convert D-arabinose to D-ribulose. uniprot.org Research on L-fucose isomerase from Raoultella sp. (RdFucI) has shown that the enzyme exhibits higher activity for L-fuculose, and the reaction equilibrium favors the formation of L-fucose from L-fuculose. researchgate.netnih.gov

| Enzyme | Reaction | Organism Example |

| L-Fucose Isomerase (FucI) | L-Fucose ⇌ L-Fuculose | Escherichia coli, Raoultella sp. |

L-Fuculose Phosphorylation to this compound

Following isomerization, L-fuculose is phosphorylated at the C1 position to yield this compound. tandfonline.comfigshare.com This reaction is catalyzed by the enzyme L-fuculokinase (FucK), an ATP-dependent phosphotransferase. tandfonline.comtandfonline.com This phosphorylation is a critical step, as this compound has been identified as a likely inducer for the enzymes in the L-fucose catabolic pathway. nih.gov The gene fucK from Escherichia coli K12 has been successfully cloned and overexpressed, leading to a highly active L-fuculokinase that can be used for the efficient synthesis of this compound. tandfonline.comfigshare.com

| Enzyme | Reaction | Cofactor |

| L-Fuculokinase (FucK) | L-Fuculose + ATP → this compound + ADP | ATP |

This compound Cleavage by Aldolase (B8822740)

The pivotal step in the breakdown of the six-carbon sugar backbone is the cleavage of this compound. This reaction is catalyzed by L-fuculose-1-phosphate aldolase (FucA), a class II aldolase that is dependent on a metal ion, typically zinc (Zn²⁺), for its activity. ebi.ac.ukebi.ac.uk The enzyme belongs to the family of lyases, specifically aldehyde-lyases, which break carbon-carbon bonds. wikipedia.org This cleavage results in the formation of two three-carbon products. ebi.ac.uk

| Enzyme | EC Number | Reaction |

| L-Fuculose-1-phosphate aldolase (FucA) | 4.1.2.17 | This compound ⇌ Dihydroxyacetone phosphate (B84403) + L-Lactaldehyde |

One of the products of the aldolase reaction is dihydroxyacetone phosphate (DHAP), also known as glycerone phosphate. ebi.ac.ukenzyme-database.org This is a common intermediate in glycolysis and can be directly funneled into central metabolism. rcsb.org

The other product of the this compound cleavage is L-lactaldehyde. ebi.ac.uk The fate of L-lactaldehyde depends on the metabolic conditions of the cell.

Integration of this compound Metabolites into Central Carbon Metabolism

The two products of the this compound aldolase reaction, dihydroxyacetone phosphate and L-lactaldehyde, are further metabolized, allowing the carbon from L-fucose to be fully utilized by the cell.

Dihydroxyacetone phosphate directly enters the glycolytic pathway, a central metabolic route for energy production.

The fate of L-lactaldehyde varies depending on the presence of oxygen.

Aerobic conditions: Under aerobic conditions, L-lactaldehyde is oxidized to L-lactate by an aldehyde dehydrogenase. L-lactate is then converted to pyruvate, which can enter the citric acid cycle for complete oxidation. researchgate.netasm.org

Anaerobic conditions: In the absence of oxygen, L-lactaldehyde is reduced to L-1,2-propanediol by an NADH-dependent oxidoreductase. This reaction serves to regenerate NAD⁺ from NADH and the resulting L-1,2-propanediol is excreted from the cell. researchgate.netasm.orgresearchgate.net

| Metabolite | Subsequent Pathway | Key Enzyme (Aerobic) | Key Enzyme (Anaerobic) |

| Dihydroxyacetone Phosphate | Glycolysis | - | - |

| L-Lactaldehyde | Pyruvate Metabolism | Aldehyde Dehydrogenase | L-1,2-propanediol oxidoreductase |

Dihydroxyacetone Phosphate Entry into Glycolysis and Gluconeogenesis

Dihydroxyacetone phosphate (DHAP), one of the two products of this compound cleavage, is a common intermediate in central carbon metabolism. wikipedia.org It readily enters the glycolysis and gluconeogenesis pathways.

In the context of glycolysis, DHAP is rapidly and reversibly isomerized to glyceraldehyde 3-phosphate by the enzyme triose phosphate isomerase. sapientia.rocore.ac.uknih.gov This is a crucial step because only glyceraldehyde 3-phosphate can proceed through the subsequent "payoff phase" of glycolysis, where it is oxidized to pyruvate, generating ATP and NADH. sapientia.ronih.gov Therefore, the conversion of DHAP ensures that both three-carbon units derived from this compound can be catabolized for energy production. sapientia.ro

Conversely, in gluconeogenesis, the metabolic pathway that synthesizes glucose from non-carbohydrate precursors, DHAP can be utilized for anabolic purposes. aklectures.com DHAP and glyceraldehyde 3-phosphate can be combined by aldolase to form fructose (B13574) 1,6-bisphosphate, a key step in the reverse pathway leading to glucose synthesis. sapientia.rocore.ac.uk Precursors like glycerol (B35011) can also be converted to DHAP to enter the gluconeogenic pathway. aklectures.com The entry of DHAP from this compound degradation into these core pathways highlights its role as a versatile metabolic intermediate. core.ac.uk

L-Lactaldehyde Conversion and Fates

The second product of this compound cleavage, L-lactaldehyde, stands at a metabolic branch point, and its fate is largely determined by the availability of oxygen. nih.govnih.govnih.gov

Aerobic Oxidation to L-Lactate

Under aerobic conditions, L-lactaldehyde is typically oxidized to L-lactate. nih.govnih.govebi.ac.uk This reaction is catalyzed by an NAD+-dependent lactaldehyde dehydrogenase. nih.govnih.govnzytech.com The resulting L-lactate can be further converted to pyruvate, which then enters the central metabolic pool to be used in the citric acid cycle or other biosynthetic pathways. nih.govebi.ac.uk In some organisms, such as Escherichia coli, the lactaldehyde dehydrogenase responsible for this conversion is induced by the presence of L-fucose or L-rhamnose. nih.gov Interestingly, while this is the primary aerobic fate, some studies have shown that even in the presence of oxygen, a portion of L-lactaldehyde may still be reduced. biorxiv.org

Anaerobic Reduction to L-1,2-Propanediol

In the absence of oxygen, the metabolic fate of L-lactaldehyde shifts dramatically. Under anaerobic conditions, it is reduced to L-1,2-propanediol. nih.govebi.ac.ukoup.com This reaction is catalyzed by an NADH-linked L-1,2-propanediol oxidoreductase (FucO). nih.govebi.ac.ukresearchgate.net The reduction of L-lactaldehyde serves to regenerate NAD+ from the NADH produced during glycolysis, a critical process for maintaining redox balance during fermentation. nih.govresearchgate.net The L-1,2-propanediol produced is typically excreted from the cell as a terminal fermentation product. nih.govebi.ac.uknih.gov The cell membrane appears to be more permeable to L-1,2-propanediol than to L-lactaldehyde, facilitating its rapid exit from the cell. nih.govnih.gov The switch between oxidation and reduction is regulated by both the induction of the respective enzymes and the cellular NAD+/NADH ratio. nih.govebi.ac.uk

This compound in Alternative Sugar Metabolism

Beyond its role in L-fucose catabolism, this compound and its associated enzymes are implicated in other metabolic processes, including the degradation of other sugars and the biosynthesis of essential coenzymes.

Involvement in D-Arabinose Degradation Pathways

In some bacteria, such as certain strains of Escherichia coli, the enzymatic machinery for L-fucose metabolism is also utilized for the degradation of the pentose (B10789219) sugar D-arabinose. drugbank.comuniprot.orgnih.gov In these organisms, D-arabinose is converted through a series of reactions to D-ribulose-1-phosphate. nih.gov The L-fuculose-1-phosphate aldolase (FucA) can act on D-ribulose-1-phosphate, catalyzing its cleavage into dihydroxyacetone phosphate and glycolaldehyde (B1209225). drugbank.comnih.gov Although the aldolase has a higher affinity for this compound, its ability to process D-ribulose-1-phosphate provides a pathway for D-arabinose to enter central metabolism. drugbank.comnih.gov Mutants deficient in any of the L-fucose pathway enzymes, including the aldolase, lose the ability to utilize D-arabinose, demonstrating the pathway's dual role. nih.gov

Role in Coenzyme F420 Biosynthesis

In methanogenic archaea and some bacteria, this compound metabolism is a key step in the biosynthesis of coenzyme F420. uniprot.orgasm.orgebi.ac.uk This coenzyme is a deazaflavin derivative that functions as a crucial hydride carrier in various redox reactions, including methanogenesis. asm.orgacs.orgwikipedia.org A key precursor for the F420 side chain is 2-phospho-L-lactate. asm.orgebi.ac.uk This molecule is formed from L-lactate, which in turn is generated from L-lactaldehyde. asm.org The L-lactaldehyde is produced via the aldol (B89426) cleavage of this compound by L-fuculose-1-phosphate aldolase. uniprot.orgasm.orgebi.ac.uk The L-lactaldehyde is then oxidized to L-lactate by an NAD+-dependent lactaldehyde dehydrogenase, providing the substrate for the subsequent phosphorylation and incorporation into the coenzyme F420 structure. asm.orgebi.ac.uk

Enzymology of L Fuculose 1 Phosphate Aldolase Fuca

Enzyme Classification and Nomenclature (EC 4.1.2.17)

L-fuculose-1-phosphate aldolase (B8822740) is systematically classified under the Enzyme Commission (EC) number EC 4.1.2.17 . wikipedia.orggenome.jpqmul.ac.uk This classification places it in the family of lyases, specifically the aldehyde-lyases, which are characterized by their ability to cleave carbon-carbon bonds. wikipedia.org

The systematic name for this enzyme is L-fuculose-1-phosphate (S)-lactaldehyde-lyase (glycerone-phosphate-forming) . wikipedia.orgqmul.ac.uk It is also commonly referred to by several other names, including:

L-fuculose 1-phosphate aldolase wikipedia.orgqmul.ac.uk

Fuculose aldolase wikipedia.orgqmul.ac.uk

L-fuculose-1-phosphate lactaldehyde-lyase wikipedia.orgqmul.ac.uk

FucA is categorized as a Class II aldolase, a group of metal-dependent enzymes. ebi.ac.ukresearchgate.net This distinguishes it from Class I aldolases, which utilize a Schiff base intermediate in their catalytic mechanism. acs.org The enzyme from Escherichia coli is a homotetramer, with each of the four identical subunits containing a zinc ion essential for its catalytic activity. ebi.ac.ukiucr.org

Catalytic Mechanism and Reaction Reversibility

The primary function of L-fuculose-1-phosphate aldolase is to catalyze the reversible cleavage of this compound into two smaller molecules: dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde. wikipedia.orgebi.ac.ukacs.org This reaction is a crucial step in the catabolism of L-fucose. uniprot.org

The reaction is reversible, a characteristic that has garnered interest for its potential in the stereoselective synthesis of sugars and other chiral compounds. ebi.ac.ukacs.org

Detailed Enzymatic Reaction Steps

The catalytic mechanism of FucA from E. coli has been elucidated through structural and mutagenesis studies. acs.orgnih.govnih.gov The binding of the substrate, this compound, is presumed to occur in its open-chain form. ebi.ac.uk

The proposed mechanism for the cleavage reaction involves the following key steps:

Proton Abstraction: The glutamate (B1630785) residue at position 73 (Glu73), acting as a catalytic base, deprotonates the hydroxyl group at the C4 position of this compound. ebi.ac.uk

Carbon-Carbon Bond Cleavage: This deprotonation facilitates the cleavage of the C3-C4 bond, leading to the formation of an ene-diolate intermediate of DHAP and the release of the first product, L-lactaldehyde. ebi.ac.uk

Protonation and Product Release: The ene-diolate intermediate is then protonated by the now-protonated Glu73, leading to the formation of the second product, dihydroxyacetone phosphate. ebi.ac.uk

In the reverse reaction, the aldol (B89426) addition, Glu73 abstracts a proton from DHAP, which then acts as a nucleophile, attacking the carbonyl carbon of L-lactaldehyde to form a new carbon-carbon bond. ebi.ac.uk

Role of Key Catalytic Residues

Several amino acid residues within the active site of FucA are critical for its catalytic function.

| Residue | Role in Catalysis |

| Glu73 | Acts as the primary catalytic acid/base, mediating proton transfer during the reaction. ebi.ac.uk In the absence of a substrate, it is coordinated to the zinc ion. ebi.ac.uk |

| His92, His94, His155 | Along with Glu73, these histidine residues form the coordination sphere of the essential zinc ion. rcsb.org |

| Tyr113' (from an adjacent subunit) | Plays a role in steering DHAP into a productive binding orientation at the active site. nih.gov |

Mutagenesis studies have confirmed the importance of these residues. For instance, mutations at the zinc coordination sphere and the phosphate binding site have provided further insights into the catalytic mechanism. acs.orgnih.gov

Cofactor Requirements and Metal Ion Coordination

As a Class II aldolase, the activity of L-fuculose-1-phosphate aldolase is dependent on the presence of a divalent metal ion cofactor. ebi.ac.uk In the E. coli enzyme, this cofactor is a zinc ion (Zn²⁺) . ebi.ac.ukrcsb.orgidentifiers.org Each subunit of the homotetrameric enzyme binds one zinc ion. ebi.ac.ukuniprot.org

The zinc ion is tetrahedrally coordinated by three histidine residues (His92, His94, His155) and one glutamate residue (Glu73). rcsb.org A notable feature of this coordination is the absence of a water molecule in the ligand sphere, which is often found in other zinc-containing enzymes. rcsb.org The binding of the substrate, specifically the dihydroxyacetone phosphate moiety, causes a conformational change where Glu73 is displaced from the zinc coordination sphere. uniprot.orgnih.gov The zinc ion then functions to stabilize the negatively charged ene-diolate intermediate formed during catalysis. nih.gov While zinc is the native cofactor, studies have shown that it can be replaced by cobalt, resulting in only minor structural changes. iucr.orgrcsb.org In some organisms, like Klebsiella pneumoniae, a magnesium ion has been identified in the active site. researchgate.netnih.gov

Substrate Specificity and Promiscuity of this compound Aldolase

Primary Substrate Recognition

L-fuculose-1-phosphate aldolase exhibits a high degree of specificity for its primary substrates, this compound and its cleavage products, dihydroxyacetone phosphate (DHAP) and L-lactaldehyde. acs.orguniprot.org The enzyme has a strong preference for the L-configuration of α-hydroxy aldehydes. uniprot.org

While highly specific for DHAP, FucA demonstrates a degree of promiscuity by accepting a variety of other aldehyde molecules as substrates, which has made it a valuable tool in biocatalysis for the synthesis of novel sugars. acs.orguniprot.org The enzyme from E. coli can also catalyze the reversible cleavage of D-ribulose 1-phosphate, although it shows a higher affinity for this compound. uniprot.org Similarly, the enzyme from Klebsiella pneumoniae has been shown to catalyze the cleavage of fructose-1,6-bisphosphate and glucose-6-phosphate, albeit with a strong preference for this compound. researchgate.netnih.gov

Activity with Alternative Phosphorylated Sugars

L-fuculose-1-phosphate aldolase (FucA) primarily catalyzes the reversible cleavage of its namesake substrate, this compound, into dihydroxyacetone phosphate (DHAP) and L-lactaldehyde. uniprot.orgebi.ac.uk While it shows high specificity for DHAP as the donor substrate in the condensation reaction, its activity is not strictly limited to this compound. uniprot.orgiucr.org

Research on FucA from Escherichia coli has shown that the enzyme can also catalyze the reversible cleavage of D-ribulose 1-phosphate, although it displays a higher affinity for this compound and L-lactaldehyde compared to D-ribulose 1-phosphate and its corresponding aldehyde, glycolaldehyde (B1209225). uniprot.org This activity connects the enzyme to the degradation pathways of both L-fucose and D-arabinose. uniprot.orgunam.mx

Furthermore, the substrate range can vary depending on the source organism. For instance, this compound aldolase from the nosocomial pathogen Klebsiella pneumoniae (KpFucA) demonstrates a strong preference for this compound but is also capable of catalyzing the cleavage of other phosphorylated sugars, including fructose-1,6-bisphosphate and glucose-6-phosphate. researchgate.netnih.gov

Stereoselectivity of Aldol Addition Reactions

The aldol addition reaction catalyzed by FucA is a powerful method for forming new carbon-carbon bonds with a high degree of stereocontrol. nih.gov In the condensation reaction between dihydroxyacetone phosphate (DHAP) and an aldehyde acceptor, FucA from E. coli typically generates a vicinal diol with the (3R,4R)-cis configuration (also referred to as D-erythro or anti). nih.gov

However, the stereoselectivity of the reaction is not absolute and can be significantly influenced by the structure of the aldehyde acceptor substrate. nih.govresearchgate.net While the reaction with N-Cbz-alaninal as the acceptor exclusively yields the expected (3R,4R) product, using other N-protected amino aldehydes like N-Cbz-glycinal can lead to an inversion of stereochemistry at the C-4 position, resulting in the (3R,4S) configuration. nih.govresearchgate.net Studies have shown that while the (4R) product may be kinetically favored, the (4S) diastereoisomer is thermodynamically more stable and becomes the major product over time. nih.gov This substrate-dependent stereochemical outcome highlights the enzyme's utility in synthesizing a variety of stereochemically distinct polyhydroxylated compounds. nih.govnih.gov

Enzyme Kinetics and Biochemical Characterization

Determination of Kinetic Parameters (KM, kcat)

The kinetic parameters of FucA have been determined for its key substrates. For the cleavage of this compound by E. coli FucA, the turnover number (kcat) has been reported as 19.3 s⁻¹. uniprot.org The Michaelis constant (KM) for this compound has been reported with some variation, with values of 0.7 mM, 1.5 mM, and 2.2 mM cited in literature. uniprot.org

In the direction of synthesis, the kinetic parameters for FucA from the archaeon Methanococcus jannaschii have been studied. The KM value for dihydroxyacetone phosphate (DHAP) was determined to be 0.09 mM, and for the acceptor substrate DL-glyceraldehyde, the KM was 0.74 mM.

Below is a table summarizing the reported kinetic parameters for this compound Aldolase from different sources.

| Enzyme Source | Substrate | KM (mM) | kcat (s⁻¹) |

| Escherichia coli | This compound | 0.7 - 2.2 uniprot.org | 19.3 uniprot.org |

| Methanococcus jannaschii | Dihydroxyacetone phosphate | 0.09 | N/A |

| Methanococcus jannaschii | DL-Glyceraldehyde | 0.74 | N/A |

pH and Temperature Optima for Catalytic Activity

The catalytic activity of L-fuculose-1-phosphate aldolase is influenced by environmental factors such as pH and temperature. The enzyme from E. coli exhibits an optimal pH for activity at 7.2. uniprot.org While extensive studies on the optimal temperature for E. coli FucA are not widely reported, standard activity assays are typically performed at 25°C. scispace.com It has been noted that for FucA expressed as inclusion bodies, an increase in temperature to 42°C had a detrimental effect on activity, suggesting that the optimal temperature for the functional enzyme is likely below this value. scispace.com In contrast, aldolases from thermophilic organisms can exhibit much higher temperature optima; for example, a related enzyme, L-rhamnulose-1-phosphate aldolase from Thermotoga maritima, has an optimal temperature of 95°C. core.ac.uk

Regulation of this compound Aldolase Activity

Allosteric Modulation

Based on available research, there is no strong evidence for the allosteric regulation of L-fuculose-1-phosphate aldolase activity by effector molecules binding to a secondary site. researchgate.netscience.gov Regulation of the L-fucose degradation pathway, in which FucA participates, appears to occur primarily at the genetic level, where L-fuculose-1-phosphate can act as an inducer for the transcription of the fucose utilization operon. unam.mx The enzyme is, however, subject to inhibition by substrate analogs. For instance, phosphoglycolohydroxamate (PGH) is a known inhibitor of FucA. uniprot.org This type of inhibition, where a molecule structurally similar to the substrate competes for binding at the active site, is distinct from allosteric modulation.

Competitive and Non-competitive Inhibition Mechanisms

The catalytic activity of L-fuculose-1-phosphate aldolase (FucA), a class II aldolase, can be modulated by various inhibitory molecules. These inhibitors operate through different mechanisms, primarily competitive and non-competitive inhibition, which are crucial for understanding the enzyme's reaction pathway and for the design of specific modulators.

Competitive Inhibition

Competitive inhibition occurs when an inhibitor molecule, which often resembles the substrate, binds to the active site of the enzyme, thereby preventing the actual substrate from binding. In the case of FucA, several compounds have been identified as competitive inhibitors.

A kinetic study of FucA from the hyperthermophilic archaeon Methanococcus jannaschii revealed that trimethyl phosphonoacetate acts as a competitive inhibitor with respect to the substrate dihydroxyacetone phosphate (DHAP). nih.gov This suggests that trimethyl phosphonoacetate directly competes with DHAP for binding at the enzyme's active site. Similarly, glycolaldehyde phosphate has been shown to be a competitive inhibitor of a mutant E. coli FucA enzyme. sci-hub.st

Furthermore, product inhibition studies show that one of the reaction products can act as a competitive inhibitor against one of the substrates. For the FucA from M. jannaschii, the product this compound exhibits competitive inhibition when analyzed with respect to the substrate DL-glyceraldehyde. nih.gov

A well-characterized inhibitor of E. coli FucA is phosphoglycolohydroxamate (PGH). uniprot.org Structural studies have shown that PGH mimics the enediolate transition state of the substrate DHAP. nih.govresearchgate.net By binding tightly to the active site, PGH effectively blocks the catalytic process. nih.gov

Non-competitive and Uncompetitive Inhibition

Non-competitive inhibition occurs when an inhibitor binds to a site on the enzyme other than the active site, affecting the enzyme's catalytic efficiency without preventing substrate binding. Uncompetitive inhibition is a variation where the inhibitor only binds to the enzyme-substrate complex.

The same study also identified DL-threose as an uncompetitive inhibitor with respect to DHAP, meaning it binds to the FucA-DHAP complex. nih.gov This type of inhibition is often observed in multi-substrate enzyme reactions. nih.gov

The following table summarizes the inhibition patterns observed for L-fuculose-1-phosphate aldolase from M. jannaschii. nih.gov

Inhibition of L-fuculose-1-phosphate aldolase from Methanococcus jannaschii

| Inhibitor | Inhibition Type | Substrate |

|---|---|---|

| Trimethyl phosphonoacetate | Competitive | Dihydroxyacetone phosphate (DHAP) |

| This compound (Product) | Competitive | DL-glyceraldehyde |

| This compound (Product) | Non-competitive | Dihydroxyacetone phosphate (DHAP) |

Structural Biology of L Fuculose 1 Phosphate Aldolase

Quaternary Structure and Oligomerization State

L-fuculose-1-phosphate aldolase (B8822740) from Escherichia coli typically exists as a homotetramer, composed of four identical subunits. ebi.ac.uknih.govcreative-enzymes.com However, variations in the oligomerization state have been observed in this enzyme from different organisms. For instance, the L-fuculose-1-phosphate aldolase from Thermus thermophilus HB8 also forms a biological tetramer. nih.gov In contrast, the enzyme from Klebsiella pneumoniae has been shown to be a tetramer in solution through analytical ultracentrifugation. nih.gov The subunits within the oligomeric structure are arranged with a specific symmetry, which is crucial for the enzyme's stability and function.

| Organism | Oligomerization State | Reference |

| Escherichia coli | Homotetramer | ebi.ac.uknih.govcreative-enzymes.com |

| Thermus thermophilus HB8 | Tetramer | nih.gov |

| Klebsiella pneumoniae | Tetramer | nih.gov |

Three-Dimensional Structural Characterization (X-ray Crystallography, Cryo-EM)

The three-dimensional structure of L-fuculose-1-phosphate aldolase has been extensively studied, primarily through X-ray crystallography, which has yielded high-resolution structural models. nih.govnih.govrcsb.org These studies have been instrumental in elucidating the enzyme's architecture, active site, and catalytic mechanism. As of late 2007, 20 structures for this class of enzymes have been solved and deposited in the Protein Data Bank (PDB). wikipedia.org

Each subunit of L-fuculose-1-phosphate aldolase exhibits a characteristic (α/β)8 barrel fold, also known as a TIM barrel. bu.edu This structural motif is common among Class II aldolases and consists of eight parallel β-strands forming a central barrel surrounded by eight α-helices. ebi.ac.uk This conserved fold provides a stable scaffold for the active site, which is located at the C-terminal end of the β-barrel.

The active site of L-fuculose-1-phosphate aldolase contains a catalytically essential divalent metal ion, typically zinc (Zn2+), which is a hallmark of Class II aldolases. nih.govnih.govwikipedia.org This zinc ion is coordinated by several amino acid residues, primarily histidines. ebi.ac.uk The substrate, L-fuculose 1-phosphate, binds in a pocket where the dihydroxyacetone phosphate (B84403) (DHAP) moiety ligates the zinc ion through its hydroxyl and keto oxygen atoms. rcsb.org This interaction displaces a glutamate (B1630785) residue (Glu73 in E. coli) from the zinc coordination sphere into a non-polar environment. rcsb.org The phosphate group of the substrate is securely bound at a specific distance from the zinc ion, which is crucial for preventing an overly tight complex with DHAP. nih.gov The binding site for the L-lactaldehyde moiety has also been inferred from mutagenesis studies. nih.gov

The catalytic cycle of L-fuculose-1-phosphate aldolase involves significant conformational changes. nih.gov Upon substrate binding, the enzyme undergoes a conformational shift. For instance, the binding of DHAP causes the Glu73 residue to move away from the zinc ion. rcsb.orguniprot.org This repositioned glutamate is then proposed to act as a base, accepting a proton and initiating the formation of an enediolate intermediate, which is stabilized by the zinc ion. ebi.ac.ukrcsb.org Structural analyses of various mutants have revealed that the enzyme oscillates between two energy states, a process involving a mobile loop that connects the phosphate binding site with intersubunit motions. nih.gov This dynamic behavior is essential for the catalytic process.

Comparative Structural Analysis with Other Aldolases

The structure of L-fuculose-1-phosphate aldolase shares similarities with other aldolases, particularly those in Class II, but also possesses distinct features.

Consistent with other Class II aldolases, L-fuculose-1-phosphate aldolase is a metalloenzyme that utilizes a divalent cation to polarize the substrate's carbonyl group and stabilize the enolate intermediate during catalysis. wikipedia.orgnih.govresearchgate.net This mechanism contrasts with Class I aldolases, which form a Schiff base intermediate with the substrate via an active site lysine (B10760008) residue. wikipedia.orgresearchgate.net While sharing the common (α/β)8 barrel fold, L-fuculose-1-phosphate aldolase from E. coli was the first structure of a Class II aldolase to be determined and showed no structural similarity to the known Class I aldolases at the time. nih.gov A notable distinction for some L-fuculose-1-phosphate aldolases is their specific oligomerization state, such as the tetrameric form, which can differ from the dimeric or other oligomeric forms of different Class II aldolases. nih.govnih.gov

Structural Homologues and Evolutionary Relationships

L-Fuculose-1-phosphate aldolase (FucA) is a Class II aldolase, a classification that informs its structural and evolutionary connections to a wide range of enzymes. ebi.ac.uk Unlike Class I aldolases, which utilize a Schiff-base mechanism, Class II aldolases are metalloenzymes, typically dependent on a divalent metal ion like Zn²⁺ to polarize the substrate's carbonyl group during catalysis. wikipedia.orgbu.edu This fundamental mechanistic difference represents a major branching point in the evolution of aldolases.

Structural Homologues

The primary structural homologues of L-fuculose-1-phosphate aldolase are other members of the Class II aldolase family. These enzymes often share a conserved three-dimensional fold, most notably the (β/α)8-barrel, also known as a TIM barrel. researchgate.netnih.gov L-Fuculose-1-phosphate aldolase from Escherichia coli exists as a homotetramer, a common quaternary structure for these enzymes. ebi.ac.uk

Key structural homologues include:

Fructose-1,6-bisphosphate aldolase (FBA) : This is the most well-studied Class II aldolase and is found primarily in bacteria and fungi. researchgate.netnih.gov It catalyzes a similar reversible aldol (B89426) cleavage in glycolysis and gluconeogenesis. wikipedia.orgnih.gov The E. coli L-fuculose-1-phosphate aldolase is known to exhibit some activity on fructose-1,6-bisphosphate, highlighting the close structural and functional relationship. journalssystem.com

Tagatose-1,6-bisphosphate aldolase : Enzymes such as GatY and AgaY from the E. coli galactitol and N-acetylgalactosamine operons, respectively, are homologues of Class II FBA and, by extension, FucA. wikipedia.org

D-Ribulose-1-phosphate aldolase : The aldolase from E. coli also demonstrates the ability to cleave D-ribulose 1-phosphate, indicating structural accommodation of different substrates within the active site. uniprot.org

Below is a table comparing the structural features of L-fuculose-1-phosphate aldolase from different organisms and a related Class II aldolase.

| Enzyme Name | Organism | PDB Accession | Oligomeric State | Resolution (Å) | Structural Fold |

| L-Fuculose-1-phosphate aldolase (FucA) | Escherichia coli | 2FUA | Homo-tetramer | 2.0 | (β/α)8 TIM barrel |

| L-Fuculose-1-phosphate aldolase (KpFucA) | Klebsiella pneumoniae | 7X78 | Homo-tetramer | 1.85 | (β/α)8 TIM barrel |

| L-Fuculose-1-phosphate aldolase (SpFcsA) | Streptococcus pneumoniae TIGR4 | 4C25 | Homo-tetramer (C4 symmetry) | 2.03 | (β/α)8 TIM barrel |

| Fructose-1,6-bisphosphate aldolase (FBA) | Escherichia coli | 1DOS | Homo-dimer | 2.5 | (β/α)8 TIM barrel |

Evolutionary Relationships

The evolutionary history of aldolases is marked by a clear divergence into Class I and Class II enzymes. Both classes are considered evolutionarily ancient and are widely distributed, with organisms often possessing both types. wikipedia.orgnih.gov Class II aldolases are predominant in bacteria and fungi, while Class I enzymes are typically found in animals and plants. nih.govnih.gov

Within the Class II aldolases, further subdivisions exist. Based on amino acid sequences, they can be categorized into type A and type B. researchgate.netfrontiersin.org Type A enzymes are generally dimeric, whereas type B enzymes can form dimers, tetramers, or even octamers. researchgate.net L-Fuculose-1-phosphate aldolase, being tetrameric, aligns with the characteristics of type B aldolases.

Phylogenetic analyses show that L-fuculose-1-phosphate aldolase belongs to the AraD/FucA subfamily of Class II aldolases. uniprot.org This suggests a shared ancestry with enzymes involved in the metabolism of other sugars, such as D-arabinose. The bifunctionality observed in some of these enzymes, like the ability of E. coli FucA to act on both L-fuculose-1-phosphate and D-ribulose-1-phosphate, likely reflects this evolutionary heritage, where enzymes with broad specificity may have evolved into more specialized forms. uniprot.org The presence of these metabolic pathways and their constituent enzymes, including FucA, in a wide range of bacteria underscores their ancient origins and essential roles in carbohydrate metabolism. rcsb.org

Genetic and Transcriptional Regulation of L Fuculose 1 Phosphate Metabolism

The fuc Regulon and Operon Organization

In Escherichia coli, the genes required for the utilization of L-fucose are clustered together in a specific region of the chromosome, forming the fuc regulon. oup.com This regulon is a classic example of coordinated gene expression, ensuring that the enzymatic machinery for fucose catabolism is synthesized only when the sugar is available. The organization of the fuc regulon consists of several operons that are transcribed in different directions, all under the control of a central regulatory protein. oup.comnih.gov

Genes Encoding L-Fucose Assimilation Enzymes (fucA, fucI, fucK, fucP, fucO)

The structural genes of the fuc regulon encode the enzymes necessary for the transport and catabolism of L-fucose. These genes are organized into distinct operons. The fucPIK operon is transcribed in one direction and encodes for L-fucose permease (fucP), L-fucose isomerase (fucI), and L-fuculose kinase (fucK). oup.comnih.govoup.com The fucAO operon is transcribed divergently and comprises the genes for L-fuculose-1-phosphate aldolase (B8822740) (fucA) and L-1,2-propanediol oxidoreductase (fucO). oup.comnih.govoup.com

The functions of the enzymes encoded by these genes are sequential:

L-fucose permease (FucP): This protein is a membrane transporter responsible for the uptake of L-fucose from the extracellular environment into the cytoplasm. nih.govasm.org

L-fucose isomerase (FucI): Once inside the cell, L-fucose is converted into L-fuculose by this isomerase. nih.govasm.org

L-fuculose kinase (FucK): This kinase then phosphorylates L-fuculose to produce the central metabolic intermediate, L-fuculose 1-phosphate. nih.govasm.org

L-fuculose-1-phosphate aldolase (FucA): This aldolase catalyzes the cleavage of this compound into two smaller molecules: dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde. oup.comebi.ac.uknih.gov DHAP can directly enter glycolysis, a central metabolic pathway.

L-1,2-propanediol oxidoreductase (FucO): Under anaerobic conditions, L-lactaldehyde is reduced to L-1,2-propanediol by this oxidoreductase. oup.comnih.gov This step is crucial for regenerating NAD+ to maintain redox balance during fermentation.

Transcriptional Activator FucR and its Regulatory Role

The expression of the structural genes in the fuc regulon is controlled by the transcriptional activator protein FucR, which is encoded by the fucR gene located within the regulon itself. oup.comnih.govmdpi.com FucR belongs to the DeoR family of transcriptional regulators. ebi.ac.uk In the absence of L-fucose, FucR is in an inactive state and does not promote the transcription of the fuc operons. However, when L-fucose is present and metabolized to this compound, FucR becomes activated. The activated FucR protein then binds to specific operator sites on the DNA, located in the promoter regions of the fucPIK and fucAO operons. mdpi.comnih.gov This binding event facilitates the recruitment of RNA polymerase to the promoters, thereby initiating the transcription of the genes required for fucose metabolism. FucR also positively autoregulates its own expression. mdpi.com

This compound as an Inducing Molecule

The true inducer of the fuc regulon is not L-fucose itself, but rather its metabolic derivative, this compound. oup.comoup.comresearchgate.net This is a classic example of substrate induction, where an intermediate in a metabolic pathway signals the need for the enzymes of that pathway.

Effector Function in Gene Expression Activation

This compound functions as an allosteric effector molecule. Its accumulation within the cell serves as a direct signal that L-fucose is being actively metabolized. This ensures that the cell commits resources to synthesizing the fucose catabolic enzymes only when the substrate is available and has entered the metabolic pipeline. Genetic studies have shown that mutants unable to produce this compound from L-fucose fail to induce the fuc operons, even in the presence of high concentrations of L-fucose, confirming the essential role of the phosphorylated intermediate as the inducer. oup.com

Molecular Interactions with Regulatory Proteins

This compound directly interacts with the FucR protein. oup.commdpi.com Upon binding of this compound, the FucR protein is thought to undergo a conformational change. unam.mx This change transforms FucR from its inactive state to an active state, increasing its affinity for its specific DNA binding sites within the fuc operon promoters. The active FucR-L-fuculose-1-phosphate complex then binds to the operator regions, facilitating the initiation of transcription by RNA polymerase. mdpi.comnih.gov While the precise structural details of this interaction and the resulting conformational change in FucR are still under investigation, it is clear that this binding event is the critical switch that turns on the expression of the fuc regulon.

Cross-Regulation with Other Carbohydrate Metabolism Pathways

The regulation of this compound metabolism is not an isolated system; it is integrated with the broader metabolic network of the cell. This is evident through its cross-regulation with other carbohydrate utilization pathways.

One of the most well-documented examples of cross-regulation is with the metabolism of L-rhamnose. The catabolic pathways of L-fucose and L-rhamnose converge at the formation of L-lactaldehyde. nih.gov Consequently, the presence of L-rhamnose can lead to the induction of the fuc regulon. This occurs because the metabolism of L-rhamnose also produces L-lactaldehyde, which can be converted to this compound, the inducer of the fuc regulon. nih.gov

Furthermore, the expression of the fuc operons is also subject to global metabolic regulation, most notably through catabolite repression mediated by the cAMP receptor protein (CRP). mdpi.comnih.gov In the presence of a preferred carbon source like glucose, intracellular levels of cAMP are low, and the CRP protein is inactive. This leads to the repression of the fuc operons, even if fucose is present. When glucose is scarce, cAMP levels rise, and the cAMP-CRP complex forms. This complex binds to specific sites in the fuc operon promoters, working in concert with the activated FucR to maximally induce gene expression. mdpi.comnih.gov This ensures that the cell prioritizes the use of more energy-efficient carbon sources. Recent research suggests that FucR may function to facilitate the binding of CRP to its upstream site, which in turn activates the fucAO promoter. nih.gov There is also evidence suggesting a potential role for L-fuculose-1-phosphate in the regulation of ribose utilization. researchgate.net

This intricate web of regulation, involving a specific inducer, a dedicated transcriptional activator, and integration with global metabolic signals, allows the cell to fine-tune the expression of the fuc genes in response to a complex and ever-changing nutritional environment.

Induction by L-Rhamnose

In organisms such as Escherichia coli, the catabolic pathways for L-fucose and L-rhamnose are distinct yet interconnected. While the genes for L-fucose metabolism are primarily induced by L-fuculose-1-phosphate, a metabolic intermediate of the L-fucose pathway, a phenomenon of cross-induction by L-rhamnose has been observed. nih.gov This cross-induction is not direct but is mediated through a shared metabolic intermediate, L-lactaldehyde.

The catabolism of L-rhamnose proceeds through a series of enzymatic steps that converge with the L-fucose pathway, producing dihydroxyacetone phosphate (DHAP) and L-lactaldehyde. nih.gov The L-lactaldehyde, or a subsequent metabolite derived from it, is capable of inducing the fuc regulon. nih.gov This induction, however, is contingent upon a fully functional L-rhamnose metabolic pathway. Mutations in the genes encoding L-rhamnose isomerase (rhaA), L-rhamnulose kinase (rhaB), or L-rhamnulose-1-phosphate aldolase (rhaD) abolish the ability of L-rhamnose to induce the fuc genes. nih.gov

Furthermore, the induction of the fuc regulon by L-rhamnose-derived signals requires the positive regulator of the fuc regulon itself, the FucR protein. nih.gov It is hypothesized that L-lactaldehyde is converted to L-fuculose-1-phosphate, which then acts as the effector molecule, binding to and activating FucR. nih.govnih.gov This activation leads to the transcription of the fuc operons, including fucA, which encodes L-fuculose-1-phosphate aldolase. nih.gov This regulatory link ensures a coordinated response to the presence of 6-deoxyhexose sugars, allowing the cell to efficiently utilize the metabolic machinery for both L-fucose and L-rhamnose.

A summary of the genetic requirements for the cross-induction of the L-fucose regulon by L-rhamnose is presented in Table 1.

| Gene | Encoded Protein | Role in Cross-Induction |

| rhaA | L-rhamnose isomerase | Essential for the conversion of L-rhamnose to L-rhamnulose. nih.gov |

| rhaB | L-rhamnulose kinase | Essential for the phosphorylation of L-rhamnulose. nih.gov |

| rhaD | L-rhamnulose-1-phosphate aldolase | Essential for the cleavage of L-rhamnulose-1-phosphate to generate L-lactaldehyde. nih.gov |

| fucR | FucR transcriptional activator | Essential for sensing the inducer molecule and activating the transcription of the fuc regulon. nih.govnih.gov |

Influence on Ribose Utilization

A fascinating aspect of L-fuculose-1-phosphate metabolism is its influence on the utilization of other carbon sources, specifically D-ribose. Research has demonstrated that the accumulation of L-fuculose-1-phosphate within the cell can stimulate the catabolism of D-ribose. researchgate.net This regulatory crosstalk is particularly evident in E. coli strains with mutations that lead to the buildup of L-fuculose-1-phosphate.

In studies involving an E. coli mutant lacking L-fuculose-1-phosphate aldolase (fucA) and the propanediol (B1597323) oxidoreductase (fucO), and thus unable to metabolize L-fuculose-1-phosphate, a notable shift towards D-ribose utilization was observed, both in vitro and in the competitive environment of the mouse intestine. researchgate.net This effect was shown to be directly dependent on the presence of L-fuculose-1-phosphate. A mutant unable to produce L-fuculose-1-phosphate from L-fuculose (lacking L-fuculokinase, fucK) did not exhibit enhanced ribose utilization. researchgate.net

Even at concentrations of L-fucose that are too low to support significant growth, the resulting intracellular pool of L-fuculose-1-phosphate is sufficient to stimulate the use of D-ribose. researchgate.net The precise molecular mechanism by which L-fuculose-1-phosphate exerts this regulatory effect on the ribose utilization machinery, which is controlled by the rbs operon and its regulator RbsR, is not yet fully elucidated and remains an area of active investigation. This regulatory link suggests a sophisticated metabolic strategy where the presence of one sugar can prime the cell to more efficiently utilize another, potentially providing a competitive advantage in complex nutrient environments.

Genomic Context and Comparative Genomics of fucA and Related Genes

The gene encoding L-fuculose-1-phosphate aldolase, fucA, is typically located within a conserved gene cluster, the fuc operon, which contains other genes essential for L-fucose catabolism. The organization and composition of this operon can, however, exhibit variations across different bacterial species, reflecting adaptations to different ecological niches and evolutionary pressures. Comparative genomic analyses have provided valuable insights into these variations. morf-db.orgunam.mxcsic.esnih.gov

In Escherichia coli K-12, the fuc regulon is well-characterized and consists of several operons. The fucA gene is part of the fucAO operon, which is transcribed divergently from the fucPIK operon (encoding L-fucose permease, isomerase, and kinase) and the fucR gene (the transcriptional activator). nih.gov

Comparative studies have revealed different structural variants of the fuc operon among Enterobacteriaceae. For instance, some E. coli strains possess a variant pathway where the MFS fucose transporter, FucP, is replaced by an ABC transporter system. morf-db.orgcsic.es

In the probiotic bacterium Lactobacillus rhamnosus GG, the fuc gene cluster includes fucA, fucI, fucK, fucP, fucU (encoding L-fucose mutarotase), and the regulator fucR. researchgate.net This organization is similar to that in E. coli, highlighting a conserved core pathway for L-fucose metabolism.

Streptococcus pneumoniae presents two strain-dependent types of fuc operons. Both types contain the core metabolic genes fcsI (fucose isomerase), fcsK (fuculose kinase), and fcsA (fuculose-1-phosphate aldolase). However, they differ in the associated transporter systems (PTS or ABC transporter) and glycoside hydrolases. unam.mx

In the human gut bacterium Roseburia inulinivorans, the genes for fucose utilization, including the fuculose-1-phosphate aldolase homolog, are not organized in a single operon as seen in E. coli. Instead, they are found in different locations within the genome, suggesting a more dispersed regulatory network. nih.gov

A comparative overview of the fucA gene and its genomic context in selected bacterial species is provided in Table 2.

| Organism | Gene Designation | Genomic Organization | Associated Genes in the Operon/Cluster |

| Escherichia coli K-12 | fucA | Part of the fucAO operon, divergently transcribed from fucPIKUR. nih.gov | fucO (propanediol oxidoreductase) |

| Lactobacillus rhamnosus GG | fucA | Part of a large fuc gene cluster. researchgate.net | fucI, fucK, fucP, fucU, fucR |

| Streptococcus pneumoniae (Type 1) | fcsA | Part of the type 1 fuc operon. unam.mx | fcsI, fcsK, fcsU, PTS system components |

| Streptococcus pneumoniae (Type 2) | fcsA | Part of the type 2 fuc operon. unam.mx | fcsI, fcsK, ABC transporter components, glycoside hydrolases |

| Roseburia inulinivorans | fucA homolog | Genes are not in a single operon. nih.gov | Associated with pdu genes (propanediol utilization) |

This comparative genomic data underscores the evolutionary plasticity of metabolic pathways, where a core enzymatic function, such as that of L-fuculose-1-phosphate aldolase, is maintained while the associated transport and regulatory systems are adapted to the specific lifestyle of the organism.

Biological and Physiological Significance of L Fuculose 1 Phosphate

Role in Bacterial Carbohydrate Utilization and Niche Adaptation

The ability to utilize available carbohydrates is fundamental for bacterial survival and colonization of specific environmental niches. L-Fuculose 1-phosphate lies at the heart of the metabolic pathway that allows bacteria to harness L-fucose, a sugar commonly found in complex glycans in environments such as the mammalian gut.

Fucose as an Energy Source in Microbial Environments

L-fucose is a prevalent monosaccharide in the mucosal layers of the gastrointestinal tract, where it is a terminal sugar on host-derived glycans like mucins. consensus.app Many enteric bacteria have evolved specific pathways to liberate and metabolize fucose as a carbon and energy source. The canonical pathway for L-fucose utilization in bacteria such as Escherichia coli involves the following steps:

Uptake: L-fucose is transported into the bacterial cell.

Isomerization: L-fucose is converted to L-fuculose by L-fucose isomerase.

Phosphorylation: L-fuculose is phosphorylated to L-fuculose-1-phosphate by L-fuculose kinase. This step is crucial as it traps the sugar inside the cell and prepares it for cleavage.

Aldol (B89426) Cleavage: L-fuculose-1-phosphate aldolase (B8822740) cleaves L-fuculose-1-phosphate into dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde. pnas.orgwikipedia.org

DHAP can directly enter the central glycolytic pathway, while L-lactaldehyde can be further metabolized to pyruvate, thus feeding into the central metabolism. nih.gov This metabolic capability provides a significant competitive advantage to bacteria in fucose-rich environments.

Adaptation to Host-Derived Fucose (e.g., gut microbiota)

The mammalian gut is a prime example of a fucose-rich environment where the metabolism of this compound is critical for bacterial niche adaptation. Commensal bacteria, particularly members of the genus Bacteroides, are highly efficient at degrading complex host glycans, including fucosylated mucins. nih.gov These bacteria produce a wide array of glycoside hydrolases that cleave fucose from these complex structures, making it available to the broader microbial community. reed.edu

This liberation of fucose creates a nutritional niche that can be exploited by other bacteria, including both commensals and pathogens. For instance, commensal E. coli strains that are unable to metabolize L-fucose exhibit defective colonization of the gut, highlighting the importance of this metabolic pathway for establishing and maintaining a presence in this competitive environment. nih.gov The ability to utilize host-derived fucose is a key adaptive trait for many gut microbes, allowing them to thrive on a readily available nutrient source provided by the host. This cross-feeding, where the metabolic activity of one species provides a substrate for another, is a fundamental aspect of the gut ecosystem's structure and function. nih.gov

Implications in Microbial Pathogenesis and Host-Microbe Interactions

The metabolism of this compound is not only important for bacterial nutrition but also has significant implications for microbial pathogenesis and the complex interplay between microbes and their hosts. The ability to utilize fucose can directly influence the virulence of certain bacterial species.

Role in Virulence of Specific Bacterial Species

The catabolism of L-fucose, and by extension the formation of this compound, has been shown to modulate the virulence of several pathogenic bacteria.

Klebsiella pneumoniae : This opportunistic pathogen utilizes fucose metabolism to enhance its colonization of the gastrointestinal tract. tandfonline.comnih.gov Studies have shown that the fucose metabolism operon (fuc) is upregulated in the murine gut. Furthermore, fucose metabolism positively influences virulence-associated phenotypes such as hypermucoviscosity, autoaggregation, and biofilm formation, which are critical for the pathogen's ability to cause disease. tandfonline.comnih.gov The L-fuculose-1-phosphate aldolase, a key enzyme in this pathway, is linked to the pathogenesis of this organism. nih.gov

Enterohemorrhagic Escherichia coli (EHEC) : In EHEC, the fucose utilization pathway is linked to the regulation of virulence gene expression. frontiersin.org The presence of fucose in the gut, liberated by commensal bacteria like Bacteroides thetaiotaomicron, is sensed by a two-component system, FusKR. nih.govnih.govnih.gov This system, in response to fucose, represses the expression of the locus of enterocyte effacement (LEE) pathogenicity island, which is essential for the formation of attaching and effacing lesions on intestinal epithelial cells. reed.edunih.gov The intracellular signal for the induction of the fuc operon, which is regulated by FusKR, is fuculose-1-phosphate. frontiersin.org This indicates a sophisticated interplay where a nutrient source also functions as a signal to modulate virulence, potentially allowing the pathogen to conserve energy and express virulence factors at the most opportune moments during infection.

Campylobacter jejuni : For this leading cause of bacterial gastroenteritis, the ability to utilize L-fucose provides a competitive advantage. pnas.org While C. jejuni lacks its own fucosidases to liberate fucose from mucin, it can utilize fucose released by other gut bacteria like Bacteroides fragilis. reed.edunih.gov This increased availability of fucose not only supports the growth of C. jejuni but also enhances its ability to invade intestinal epithelial cells, a key step in its pathogenesis. nih.gov

| Bacterial Species | Role of Fucose Metabolism in Virulence | Key Findings |

|---|---|---|

| Klebsiella pneumoniae | Promotes gut colonization and enhances virulence phenotypes | Upregulation of the fuc operon in the gut; positive modulation of hypermucoviscosity, autoaggregation, and biofilm formation. tandfonline.comnih.gov |

| Enterohemorrhagic E. coli (EHEC) | Regulates the expression of the LEE pathogenicity island | Fucose sensing via the FusKR system represses LEE expression; L-fuculose-1-phosphate is an inducer of the fuc operon. reed.edunih.govfrontiersin.org |

| Campylobacter jejuni | Enhances growth and invasion of intestinal epithelial cells | Utilizes fucose liberated by commensal bacteria for growth and increased cellular invasion. nih.gov |

Non-Metabolic Functions in Pathogen Biology

Beyond its role in energy production, intermediates of the fucose metabolic pathway, including this compound, can have non-metabolic functions in pathogen biology, primarily through gene regulation. As seen in EHEC, fucose itself acts as an external signal that is transduced to regulate virulence. reed.edu The intracellular accumulation of L-fuculose-1-phosphate serves as an internal signal that induces the expression of the fuc operon. frontiersin.org This positions L-fuculose-1-phosphate as a key signaling molecule that informs the cell of the availability of fucose, allowing for the coordinated regulation of metabolic and potentially other genes.

In Streptococcus pneumoniae, it has been postulated that the fucose-processing pathway may have a non-metabolic role in the interaction of this bacterium with its human host, as some strains with the complete metabolic pathway are unable to utilize fucose as a sole energy source. The accumulation of L-fuculose-1-phosphate in these strains may serve a yet-to-be-defined regulatory or signaling function.

Physiological Impact of Altered this compound Metabolism in Organisms

Alterations in the metabolic pathway of this compound, either through the accumulation of the substrate or the lack of its production, can have significant physiological consequences for bacteria.

Mutations in the genes of the fuc operon can lead to a range of phenotypes. For example, in E. coli, mutations that lead to the constitutive expression of L-fuculose-1-phosphate aldolase can also result in the non-inducibility of the upstream enzymes responsible for fucose uptake and phosphorylation. nih.gov A mutation in the fucA gene, which encodes L-fuculose-1-phosphate aldolase, in a specific genetic background can impair the expression of the entire operon, rendering the bacterium unable to grow on fucose. nih.gov

The inability to metabolize this compound can lead to a fitness disadvantage in environments where fucose is a key nutrient source. As demonstrated with commensal E. coli, an impaired fucose metabolism leads to reduced colonization of the murine gut. nih.gov This is likely due to the inability to compete effectively with other microbes for this valuable carbon source.

The accumulation of sugar phosphates can also lead to metabolic stress in bacteria, although this is less well-documented for this compound specifically. In other metabolic pathways, the accumulation of phosphorylated intermediates can lead to the sequestration of inorganic phosphate, which can have widespread effects on cellular physiology and energy levels.

| Organism | Alteration in this compound Metabolism | Physiological Impact |

|---|---|---|

| Escherichia coli | Mutation leading to constitutive L-fuculose-1-phosphate aldolase expression | Non-inducibility of fucose permease, isomerase, and kinase. nih.gov |

| Escherichia coli | Impaired fucose metabolism (e.g., fucA mutation) | Reduced colonization of the mammalian gut. nih.govnih.gov |

| Campylobacter jejuni | Deletion of fucose permease gene | Inability to utilize L-fucose for growth. nih.gov |

Genetic Deficiencies and Accumulation of Metabolites

While no specific human genetic disorder has been identified to date that is characterized by the primary accumulation of this compound, such a condition would theoretically arise from a deficiency in the enzyme L-fuculose-1-phosphate aldolase. This enzyme is responsible for the reversible cleavage of this compound into two smaller molecules: dihydroxyacetone phosphate (DHAP) and L-lactaldehyde. nih.govebi.ac.ukresearchgate.net DHAP can then enter the glycolytic pathway.

A defect in the gene encoding L-fuculose-1-phosphate aldolase would disrupt this pathway, leading to a buildup of its substrate, this compound, within the cytoplasm of the cell.

The most well-documented genetic disorder related to fucose metabolism is Fucosidosis, a rare lysosomal storage disease. rarediseases.org It is important to note, however, that Fucosidosis is caused by a deficiency of the lysosomal enzyme α-L-fucosidase, not L-fuculose-1-phosphate aldolase. mdpi.commedlineplus.gov This deficiency leads to the accumulation of fucose-containing glycoproteins and glycolipids within lysosomes, rather than a cytoplasmic accumulation of this compound. mdpi.comnih.gov

To understand the potential impact of an aldolase deficiency, one can draw parallels from a similar condition in fructose (B13574) metabolism, Hereditary Fructose Intolerance (HFI). HFI is caused by a deficiency of Aldolase B, which leads to the accumulation of fructose-1-phosphate (B91348). nih.govnih.gov This accumulation is toxic to cells, particularly in the liver and kidneys. nih.govmedlineplus.gov

Table 1: Enzymes in Fucose and Fructose Metabolism and Consequences of Their Deficiency

| Enzyme | Metabolite Processed | Genetic Disorder Name | Primary Accumulating Metabolite(s) | Cellular Location of Accumulation |

| α-L-fucosidase | Fucose-containing glycans | Fucosidosis | Fucose-containing glycoproteins and glycolipids rarediseases.orgmdpi.com | Lysosomes |

| L-fuculose-1-phosphate aldolase | This compound | (Hypothetical) | This compound | Cytoplasm |

| Aldolase B (Fructose) | Fructose-1-phosphate | Hereditary Fructose Intolerance (HFI) | Fructose-1-phosphate nih.govgutnliver.org | Cytoplasm (primarily liver, kidney) |

Consequences for Cellular Homeostasis

The accumulation of phosphorylated sugar intermediates can severely disrupt cellular homeostasis. Based on analogous metabolic disorders, a hypothetical deficiency of L-fuculose-1-phosphate aldolase and the subsequent buildup of this compound would be expected to have significant cytotoxic effects.

Depletion of Cellular Phosphate and ATP: A primary consequence of the accumulation of a phosphorylated metabolite is the sequestration of inorganic phosphate (Pi). The continuous phosphorylation of incoming L-fuculose to this compound would trap phosphate in a form that cannot be utilized elsewhere, leading to a depletion of the free intracellular phosphate pool. This depletion inhibits ATP synthesis, as phosphate is a required substrate for oxidative phosphorylation and glycolysis. In Hereditary Fructose Intolerance, the accumulation of fructose-1-phosphate leads to a rapid drop in both inorganic phosphate and ATP levels, compromising all energy-dependent cellular processes. medlineplus.govgutnliver.org

Inhibition of Key Metabolic Pathways: The buildup of this compound could inhibit other essential metabolic enzymes through allosteric regulation or competitive inhibition. For instance, in HFI, the accumulating fructose-1-phosphate inhibits glycogen (B147801) phosphorylase, halting glycogenolysis and preventing the release of glucose from glycogen stores. gutnliver.org This contributes to severe hypoglycemia following fructose ingestion. gutnliver.org A similar inhibitory effect on glycogenolysis and gluconeogenesis could be anticipated with this compound accumulation, disrupting blood glucose homeostasis.

Cellular Toxicity and Organ Damage: The combination of ATP depletion and the direct toxic effects of the accumulated metabolite can lead to cell injury and death. medlineplus.gov In Fucosidosis, the engorgement of lysosomes with undigested macromolecules triggers a cascade of detrimental events, including neuroinflammation, secondary disruption of other metabolic pathways, and ultimately neuronal apoptosis (programmed cell death). nih.govmeded.co.za While the mechanism would differ, a cytoplasmic accumulation of this compound would likely be most damaging to organs with high metabolic rates and significant fucose metabolism, such as the liver, leading to cellular dysfunction and potential organ failure over time.

Table 2: Potential Cellular Consequences of this compound Accumulation

| Cellular Process Affected | Mechanism of Disruption | Resulting Physiological Effect |

| Energy Metabolism | Sequestration of inorganic phosphate; inhibition of ATP synthesis. medlineplus.gov | Severe depletion of cellular ATP, compromising energy-dependent functions. |

| Glucose Homeostasis | Potential inhibition of glycogenolysis and gluconeogenesis by the accumulated metabolite. gutnliver.org | Hypoglycemia (low blood sugar), particularly after L-fucose intake. |

| Metabolic Regulation | Allosteric inhibition of other key enzymes in central metabolism. | Widespread disruption of metabolic flux and cellular function. |

| Cell Viability and Organ Function | Combined effects of energy depletion and direct cytotoxicity; induction of apoptosis or necrosis. nih.govmedlineplus.govmeded.co.za | Cellular damage and death, potentially leading to liver and kidney dysfunction over time. |

Advanced Research Methodologies for L Fuculose 1 Phosphate Analysis

Spectrophotometric and Spectrofluorometric Enzyme Activity Assays

Spectrophotometric assays are fundamental for quantifying the activity of enzymes involved in L-fuculose-1-phosphate metabolism, such as L-fuculose-1-phosphate aldolase (B8822740) (FucA). A common method involves a coupled-enzyme assay to measure the cleavage of L-fuculose-1-phosphate into dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde. csic.esscispace.com The production of DHAP is monitored by coupling its reduction to glycerol-3-phosphate with the oxidation of NADH to NAD+, a reaction catalyzed by glycerol-3-phosphate dehydrogenase. csic.es The decrease in absorbance at 340 nm, corresponding to the consumption of NADH, provides a direct measure of the aldolase activity. csic.esasm.org

This assay can be performed using a standard spectrophotometer and is crucial for determining key kinetic parameters like KM and kcat for the enzyme. acs.org One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the transformation of 1 µmol of L-fuculose-1-phosphate per minute under specific conditions. scispace.com To ensure sample homogeneity, especially when working with insoluble enzyme preparations like inclusion bodies, a stirred cuvette is employed. scispace.com

Isotopic Labeling and Metabolic Flux Analysis

Isotopic labeling is a powerful technique to trace the flow of atoms through metabolic pathways, providing insights that are not achievable with unlabeled experiments. nih.gov In the context of L-fuculose metabolism, stable isotopes like 13C are introduced into a substrate, such as L-fucose. biorxiv.org As the labeled substrate is metabolized, the isotopic signature is incorporated into downstream intermediates, including L-fuculose-1-phosphate, DHAP, and lactaldehyde. biorxiv.org

Metabolic Flux Analysis (MFA) then uses the measured isotopic labeling patterns of intracellular metabolites, often determined by mass spectrometry or NMR, to quantify the rates (fluxes) of intracellular reactions. nih.govcreative-proteomics.com This approach has been used to study L-fuculose metabolism in Escherichia coli, revealing how the cell balances carbon and energy under different growth conditions. biorxiv.org For instance, 13C-MFA has shown that under aerobic conditions, a significant portion of the S-lactaldehyde derived from L-fuculose-1-phosphate is reduced to 1,2-propanediol, a surprising finding given the presence of oxygen. biorxiv.org

The analysis of isotopomer distributions in key metabolites allows researchers to understand the reversibility of reactions and the activity of different pathways. nih.gov For example, the labeling pattern of fructose-1,6-bisphosphate can reveal the reverse flux of aldolase and triose phosphate isomerase. nih.gov

Protein Expression, Purification, and Mutagenesis Techniques

To study the enzymes involved in L-fuculose-1-phosphate metabolism in detail, they must first be produced in sufficient quantities and purified. The genes encoding these enzymes, such as fucA for L-fuculose-1-phosphate aldolase and fucK for L-fuculokinase, are often cloned into expression vectors. tandfonline.combiotech-asia.org These vectors are then introduced into a host organism, typically E. coli, which is induced to overexpress the target protein. tandfonline.comhubspotusercontent30.net High cell density fermentation techniques can be employed to maximize the yield of the recombinant protein. hubspotusercontent30.netresearchgate.net

Purification of the expressed protein often involves multiple chromatography steps, such as ion-exchange chromatography and gel-permeation chromatography. iucr.org The purity of the enzyme is assessed using techniques like SDS-PAGE. hubspotusercontent30.net

Site-directed mutagenesis is a critical tool for understanding the structure-function relationship of these enzymes. nih.govacs.org By systematically changing specific amino acid residues in the enzyme's active site, researchers can investigate their roles in substrate binding and catalysis. nih.govacs.org For example, mutations in the active site of L-fuculose-1-phosphate aldolase have been used to identify residues crucial for its catalytic mechanism and to alter its substrate specificity. nih.govresearchgate.netnih.gov

Structural Determination Methods (X-ray Crystallography, NMR, Cryo-EM)

Determining the three-dimensional structure of enzymes like L-fuculose-1-phosphate aldolase is essential for understanding their catalytic mechanisms at an atomic level.

X-ray crystallography has been the primary method for elucidating the structure of L-fuculose-1-phosphate aldolase from various organisms, including E. coli and Thermus thermophilus. nih.govrcsb.orgdntb.gov.ua This technique involves crystallizing the purified protein and then diffracting X-rays through the crystal. The resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the protein. researchgate.net These studies have revealed that the enzyme is a homotetramer with a catalytically active metal ion, typically zinc, in each active site. iucr.orgnih.gov The structures have been determined at high resolutions, providing detailed views of the active site and the coordination of the metal ion. iucr.org

| Organism | Method | Resolution (Å) | Key Findings |

| Escherichia coli | X-ray Diffraction | 1.92 | Homotetramer with C4 symmetry; zinc ion coordinated by three histidines and one glutamate (B1630785). iucr.org |

| Escherichia coli | X-ray Diffraction | 2.13 | First structure of a class II aldolase, showing no similarity to class I aldolases. nih.gov |

| Thermus thermophilus HB8 | X-ray Diffraction | 2.70 | Biological tetramer with a subunit molecular weight of 21,591 Da. rcsb.org |

| Klebsiella pneumoniae | X-ray Diffraction | 1.85 | Tetramer in solution with a magnesium ion cofactor in the active pocket. nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for studying L-fuculose-1-phosphate and its interactions. 1H-NMR and 31P-NMR spectroscopy have been used to monitor the enzymatic synthesis of L-fuculose-1-phosphate from L-fuculose in real-time. tandfonline.comfigshare.comfigshare.com These techniques allow for the direct observation and quantification of the substrate and product over the course of the reaction. tandfonline.com NMR can also provide information about the structure and conformation of L-fuculose-1-phosphate in solution. figshare.com

Cryo-electron microscopy (Cryo-EM) is an emerging technique that is increasingly used for determining the structures of large protein complexes. While specific applications to L-fuculose-1-phosphate aldolase are not as prevalent as X-ray crystallography, cryo-EM has been used to study homologous enzymes and could be applied to understand larger assemblies or dynamic states of the aldolase. biorxiv.orgasm.org

Gene Cloning and Expression Analysis in Model Organisms

Understanding the regulation and function of the genes involved in L-fuculose metabolism is crucial. The genes of the fuc operon in E. coli, which includes the genes for L-fucose isomerase (fucI), L-fuculokinase (fucK), and L-fuculose-1-phosphate aldolase (fucA), have been cloned and studied extensively. tandfonline.comresearchgate.net

The fucA gene has been amplified from plasmids using the polymerase chain reaction (PCR) and ligated into expression vectors for overexpression studies. iucr.org Similarly, the fucK gene from E. coli K12 has been synthesized and cloned for the production of L-fuculokinase. tandfonline.com The expression of these genes can be analyzed at the transcript level using techniques like transcriptome analysis, which measures the abundance of mRNA transcripts under different conditions. nih.gov This provides insights into how the expression of these genes is regulated in response to the presence of L-fucose. nih.gov

Studies in model organisms like E. coli and Streptococcus pneumoniae have been instrumental in dissecting the fucose utilization pathway. researchgate.netrcsb.org These studies have shown that L-fuculose-1-phosphate itself can act as an inducer molecule for the fucose operon. rcsb.org

Quantitative Mass Spectrometry for Metabolite Profiling

Quantitative mass spectrometry (MS) is a cornerstone of modern metabolomics and plays a vital role in the analysis of L-fuculose-1-phosphate and related metabolites. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are used to identify and quantify a wide range of metabolites in biological samples. nih.govmdpi.com

In the context of L-fuculose metabolism, GC-MS has been used to analyze the products of the L-fuculose-1-phosphate aldolase reaction after reduction and dephosphorylation. researchgate.net This allows for the separation and identification of the different stereoisomers formed. researchgate.net More broadly, metabolomic profiling using GC-MS and ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) has been employed to compare the metabolic state of E. coli grown on L-fucose versus other sugars like glucose. nih.govmdpi.com These analyses have revealed significant differences in the levels of various intracellular metabolites, providing a comprehensive picture of the metabolic adaptations to L-fucose utilization. nih.gov For instance, such studies have shown an accumulation of intracellular fuculose when E. coli is grown on fucose, suggesting a bottleneck at the phosphorylation step. nih.gov

Biotechnological and Synthetic Biology Applications of L Fuculose 1 Phosphate and Its Associated Enzymes

Enzymatic Synthesis of L-Fuculose 1-phosphate

The enzymatic synthesis of this compound is a crucial step for its use in further biocatalytic processes. One effective method involves a two-step, one-pot cascade reaction starting from L-fucose. This strategy utilizes L-fucose isomerase (FucI) to convert L-fucose to L-fuculose, followed by a targeted phosphorylation reaction catalyzed by L-rhamnulose kinase (RhaB) using ATP as the phosphate (B84403) donor. This process can achieve a conversion ratio exceeding 99%. nih.gov Following the reaction, this compound can be isolated at a high yield. nih.gov

Another prominent method for synthesizing this compound is through an aldol (B89426) condensation reaction. This reaction uses L-fuculose-1-phosphate aldolase (B8822740) (FucA) to catalyze the condensation of dihydroxyacetone phosphate (DHAP) and L-lactaldehyde. nih.govebi.ac.uk While this method is effective, the cost and instability of the substrate DHAP can present challenges for large-scale industrial applications. nih.gov

A multi-enzyme, one-pot approach has also been developed for the synthesis of related rare sugars, which involves the in-situ generation of DHAP. For instance, L-glycerol 3-phosphate (L-GP) can be oxidized by glycerol (B35011) phosphate oxidase (GPO) to produce DHAP, which is then used by FucA for the aldol reaction. nih.gov

| Synthesis Method | Key Enzymes | Substrates | Reported Yield |

| Two-Step Cascade | L-fucose isomerase (FucI), L-rhamnulose kinase (RhaB) | L-fucose, ATP | 93% isolated yield of this compound nih.gov |

| Aldol Condensation | L-fuculose-1-phosphate aldolase (FucA) | Dihydroxyacetone phosphate (DHAP), L-lactaldehyde | Not specified nih.gov |

Chemo-Enzymatic Synthesis of Chiral Carbohydrates and Derivatives

L-fuculose-1-phosphate aldolase (FucA) is a valuable biocatalyst in chemo-enzymatic systems for producing chiral carbohydrates and their derivatives. As a DHAP-dependent aldolase, FucA stereoselectively catalyzes C-C bond formation, which is a significant advantage over classical organic synthesis methods. ebi.ac.ukresearchgate.net These multi-enzyme cascade systems often generate the key substrate, DHAP, from a more stable and less expensive precursor like dihydroxyacetone (DHA) using enzymes such as dihydroxyacetone kinase and acetate (B1210297) kinase. researchgate.net

The FucA enzyme is then used to catalyze the aldol addition of the generated DHAP to a wide variety of aldehyde acceptors, creating products with two new stereocenters. researchgate.net This methodology has been successfully applied to synthesize novel acyclic nucleoside analogues and nitrocyclitols. researchgate.net For example, FucA from Thermus thermophilus HB8 has been employed in a one-pot, four-enzyme system to efficiently synthesize rare sugars like L-tagatose and L-fructose using L-glyceraldehyde as the acceptor. nih.gov The process involves the initial synthesis of a phosphorylated intermediate, followed by the removal of the phosphate group by an acid phosphatase to yield the final rare sugar. nih.gov

Engineering of Microbial Strains for L-Fucose Utilization

Metabolic engineering of microbial strains, particularly Escherichia coli, has been a primary focus for enhancing the utilization of L-fucose and the production of fucosylated compounds. nih.govcas.cn These strategies aim to redirect metabolic flux towards the synthesis of desired products.

Key engineering strategies include:

Elimination of Endogenous Metabolism: Modifying the microbial genome to knock out pathways that naturally consume L-fucose, thereby preventing the degradation of the target molecule. nih.govresearchgate.net

Integration of Key Biosynthetic Genes: Introducing and optimizing the expression of essential enzymes. This includes genes for the L-fucose salvage pathway, such as fucokinase/GDP-L-fucose pyrophosphorylase (Fkp), and fucosyltransferases (FuTs) to produce compounds like 2'-fucosyllactose (B36931) (2'-FL). cas.cnresearchgate.net

Enhancing Precursor and Cofactor Supply: Increasing the intracellular pools of crucial precursors like lactose (B1674315) and cofactors such as GTP and NADPH. acs.org This can be achieved by overexpressing genes like zwf (glucose-6-phosphate dehydrogenase) to boost NADPH supply. acs.org

Optimization of Fermentation Strategies: Developing advanced fermentation processes, such as fed-batch fermentation and the use of mixed carbon sources (e.g., glucose and glycerol), to improve strain efficiency and nutrient utilization. nih.govcas.cnacs.org

These combinatorial approaches have led to significant increases in product titers. For instance, an engineered E. coli strain achieved an L-fucose titer of 91.90 g/L in a 5-liter bioreactor, a substantial improvement over previously reported values. cas.cnacs.org Another engineered strain produced 16.7 g/L of L-fucose in a fed-batch fermentation process. nih.govresearchgate.net

| Engineered Strain | Key Genetic Modifications | Fermentation Strategy | Product Titer | Productivity |